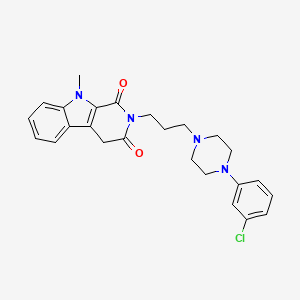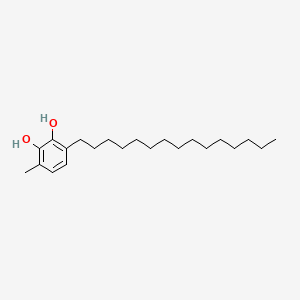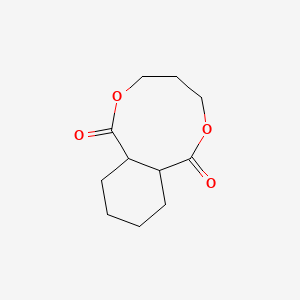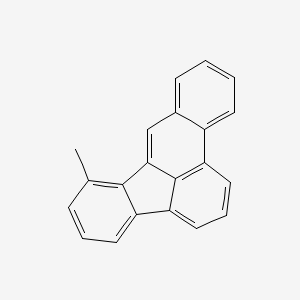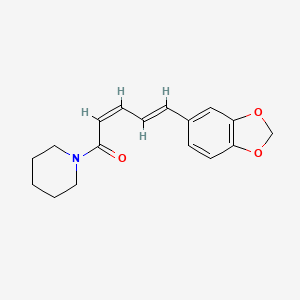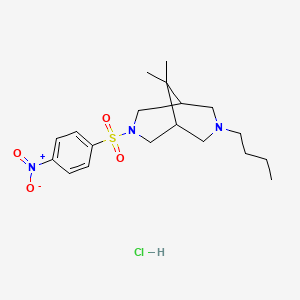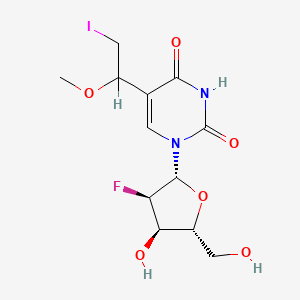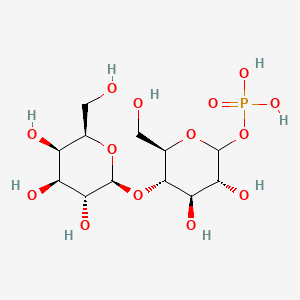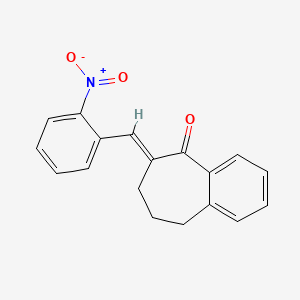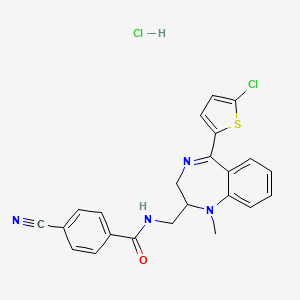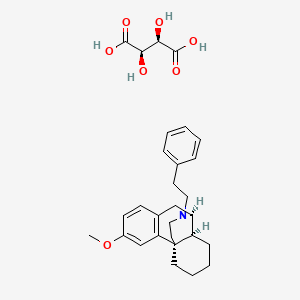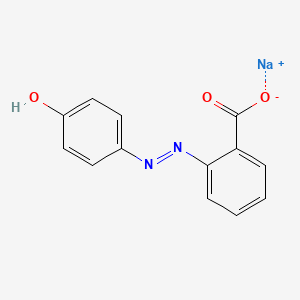
Sodium 2-((4-hydroxyphenyl)azo)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 2-((4-hydroxyphenyl)azo)benzoate is an organic compound with the molecular formula C13H9N2NaO3. It is a sodium salt derivative of 2-((4-hydroxyphenyl)azo)benzoic acid. This compound is known for its vibrant color and is often used as a dye or pigment in various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium 2-((4-hydroxyphenyl)azo)benzoate typically involves the diazotization of 4-aminophenol followed by coupling with salicylic acid. The reaction conditions generally include maintaining a low temperature to stabilize the diazonium salt and using an alkaline medium to facilitate the coupling reaction .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up by optimizing the reaction conditions to ensure high yield and purity. This often involves continuous flow reactors and automated control systems to maintain consistent reaction parameters .
Chemical Reactions Analysis
Types of Reactions
Sodium 2-((4-hydroxyphenyl)azo)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The hydroxyl group can participate in substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are often used.
Substitution: Reagents like alkyl halides and acid anhydrides are used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Ethers and esters.
Scientific Research Applications
Sodium 2-((4-hydroxyphenyl)azo)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator due to its color change properties in different pH environments.
Biology: Employed in staining techniques for microscopy to highlight specific cellular components.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Mechanism of Action
The mechanism of action of sodium 2-((4-hydroxyphenyl)azo)benzoate involves its interaction with molecular targets through its azo and hydroxyl groups. These interactions can lead to changes in the electronic structure of the compound, resulting in its characteristic color changes. The compound can also form complexes with metal ions, which can influence its reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
Sodium 2-((4-hydroxyphenyl)azo)benzoate: Known for its vibrant color and stability.
2-((4-hydroxyphenyl)azo)benzoic acid: Similar structure but lacks the sodium ion, affecting its solubility and reactivity.
4-((2-carboxyphenyl)azo)phenol: Another azo compound with different substitution patterns, leading to variations in color and reactivity.
Uniqueness
This compound stands out due to its unique combination of azo and hydroxyl groups, which confer distinct chemical properties and versatility in various applications .
Properties
CAS No. |
32050-78-5 |
|---|---|
Molecular Formula |
C13H9N2NaO3 |
Molecular Weight |
264.21 g/mol |
IUPAC Name |
sodium;2-[(4-hydroxyphenyl)diazenyl]benzoate |
InChI |
InChI=1S/C13H10N2O3.Na/c16-10-7-5-9(6-8-10)14-15-12-4-2-1-3-11(12)13(17)18;/h1-8,16H,(H,17,18);/q;+1/p-1 |
InChI Key |
YCXJEAJKOCMIQM-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)[O-])N=NC2=CC=C(C=C2)O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



